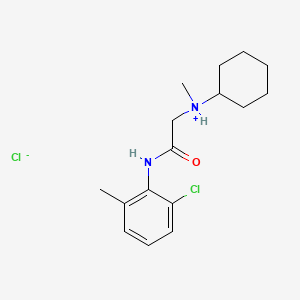
6'-Chloro-2-(N-cyclohexyl-N-methylamino)-o-acetotoluidide, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride: is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chloro-substituted aniline moiety and a cyclohexyl-methylazanium group. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride typically involves multiple steps, starting with the preparation of 2-chloro-6-methylaniline. This intermediate can be synthesized from 3-chloro-5-methyl-4-nitroaniline through a series of reactions including diazotization and reduction . The final compound is obtained by reacting 2-chloro-6-methylaniline with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quaternary ammonium cations.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The chloro group in the aniline moiety can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Water radical cations can be used as oxidizing agents under ambient conditions.
Reduction: Iron powder and hypophosphorous acid are commonly used in reduction reactions.
Substitution: Nucleophilic reagents such as amines and thiols can be employed for substitution reactions.
Major Products Formed:
Applications De Recherche Scientifique
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]phthalazin-2-ium iodide: This compound shares a similar structure but differs in its iodide counterion.
[2-(2-Chloro-6-methylanilino)-2-oxoethyl]-(2-methylpropyl)azaniumchloride: Another structurally related compound with a different alkyl group.
Uniqueness: The uniqueness of [2-(2-Chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazaniumchloride lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl-methylazanium moiety, in particular, contributes to its stability and versatility in various applications.
Activité Biologique
6'-Chloro-2-(N-cyclohexyl-N-methylamino)-o-acetotoluidide, hydrochloride (CAS Number: 77966-41-7) is a compound with significant potential in biological research and applications. Its unique chemical structure contributes to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C16H24Cl2N2O
- Molecular Weight : 331.3 g/mol
- IUPAC Name : [2-(2-chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazanium;chloride
- Key Features : The compound features a chloro-substituted aniline moiety and a cyclohexyl-methylazanium group, which enhances its steric and electronic properties, potentially increasing its biological activity compared to structurally similar compounds.
Biological Activities
Preliminary studies suggest that 6'-Chloro-2-(N-cyclohexyl-N-methylamino)-o-acetotoluidide exhibits several biological activities:
-
Anticancer Properties :
- Research indicates that this compound may inhibit enzymes involved in cell proliferation, suggesting potential anticancer applications.
- Further studies are needed to elucidate its mechanism of action and specific molecular targets.
- Antimicrobial Activity :
- Enzyme Inhibition :
Synthesis and Reaction Pathways
The synthesis of 6'-Chloro-2-(N-cyclohexyl-N-methylamino)-o-acetotoluidide typically involves several steps:
- Starting Material : The synthesis often begins with 2-chloro-6-methylaniline.
- Reactions :
- Diazotization : Converts aniline derivatives into diazonium salts.
- Reduction : Utilizes reducing agents like iron powder with hypophosphorous acid.
- Substitution Reactions : The chloro group can undergo nucleophilic substitution to form various derivatives.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 6'-Chloro-2-(diethylamino)-N-methyl-o-toluidide | C16H24ClN2O | Diethylamino group instead of cyclohexylmethyl | Potentially similar but less explored |
| 2-(diethylamino)-N-methyl-o-toluidide | C14H20N2O | Lacks chloro substitution | Less potent biological activity |
| N-cyclopropyl-N-methyl-o-toluidide | C14H19N2O | Cyclopropyl group instead of cyclohexyl | Different steric properties affecting activity |
The presence of the cyclohexyl group in 6'-Chloro-2-(N-cyclohexyl-N-methylamino)-o-acetotoluidide contributes significantly to its unique steric and electronic properties, which may enhance its biological activity compared to other compounds.
Propriétés
Numéro CAS |
77966-41-7 |
|---|---|
Formule moléculaire |
C16H24Cl2N2O |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
[2-(2-chloro-6-methylanilino)-2-oxoethyl]-cyclohexyl-methylazanium;chloride |
InChI |
InChI=1S/C16H23ClN2O.ClH/c1-12-7-6-10-14(17)16(12)18-15(20)11-19(2)13-8-4-3-5-9-13;/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,18,20);1H |
Clé InChI |
HENOSASMMMOQKW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C[NH+](C)C2CCCCC2.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















